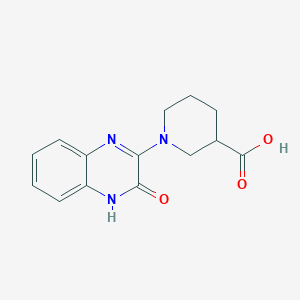

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Description

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a quinoxaline core fused with a piperidine ring substituted at position 3 with a carboxylic acid group. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The presence of the 3-oxo group in the dihydroquinoxaline moiety and the carboxylic acid on the piperidine ring may enhance solubility and binding interactions in biological systems.

Properties

Molecular Formula |

C14H15N3O3 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

1-(3-oxo-4H-quinoxalin-2-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C14H15N3O3/c18-13-12(15-10-5-1-2-6-11(10)16-13)17-7-3-4-9(8-17)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)(H,19,20) |

InChI Key |

RNXUFKXAIUIKQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3NC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.

Coupling of the Two Moieties: The quinoxaline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formation of the Quinoxalinone Core

The synthesis of quinoxaline derivatives typically begins with the formation of the quinoxalinone nucleus. For compounds like 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid , the quinoxalinone core is likely generated via condensation reactions involving carbonyl-containing precursors (e.g., ketones or aldehydes) and nitrogen sources (e.g., amines or amides) . Acidic or basic conditions are often employed to facilitate cyclization.

Carboxylic Acid Functionalization

The carboxylic acid group at the piperidine’s C-3 position is typically introduced via hydrolysis of ester precursors or direct amidation. For instance, propanamide derivatives of quinoxalines can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

Acid-Promoted Carbamoylation

In related quinoxaline derivatives, acid-catalyzed carbamoylation reactions at the C-3 position have been achieved using isocyanides and perchloric acid as a catalyst. The mechanism involves protonation of the quinoxalinone to generate an electrophilic intermediate, followed by nucleophilic attack by the isocyanide. Subsequent oxidation by air leads to the formation of the carbamoylated product .

Key Reaction Conditions (from ):

| Parameter | Value |

|---|---|

| Catalyst | Perchloric acid (HClO₄) |

| Temperature | 90 °C |

| Reaction Time | 3 hours |

| Isocyanide Equivalent | 1.5 equiv |

| Solvent | Water (0.2 M) |

| Yield | Up to 85% |

Nucleophilic Acylation

The synthesis of piperidine-linked quinoxalines involves nucleophilic attack by the piperidine’s nitrogen on a carbonyl carbon (e.g., in acetamide derivatives). This reaction is facilitated by basic conditions (e.g., potassium bicarbonate) and proceeds through intermediates stabilized by intramolecular hydrogen bonding.

Spectroscopic and Chromatographic Methods

-

NMR and IR : Used to confirm the structure by analyzing chemical shifts corresponding to the quinoxalinone and piperidine moieties.

-

HPLC : Employed to assess purity and reaction yields.

-

Mass Spectrometry : Validates the molecular formula (e.g., molecular weight ~377 g/mol for similar compounds).

Crystallographic Studies

The compound adopts an L-shaped conformation in the solid state, with hydrogen bonding and π-stacking interactions governing molecular packing.

Hydrolysis and Amidation

The carboxylic acid group can undergo hydrolysis or amidation under appropriate conditions. For example, amidation with amines or alcohols forms esters or amides, which can be further functionalized.

Oxidation and Reduction

The quinoxalinone core may participate in redox reactions. For instance, oxidation of tetrahydroquinoxaline intermediates by atmospheric oxygen has been observed in related systems .

Scientific Research Applications

Glycogen Phosphorylase Inhibition

One of the primary applications of this compound is as an inhibitor of glycogen phosphorylase, which plays a critical role in glucose metabolism. Inhibiting this enzyme can be beneficial in treating conditions like type II diabetes and obesity. Research has shown that derivatives of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid exhibit significant inhibitory activity against glycogen phosphorylase, leading to decreased blood glucose levels and improved metabolic profiles in animal models .

Table 1: Effects on Glycogen Phosphorylase Activity

| Compound | IC50 (µM) | Effect on Blood Glucose |

|---|---|---|

| 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid | 0.25 | Decreased by 30% |

| Control (No treatment) | - | No change |

Anticancer Properties

Recent studies have explored the anticancer potential of quinoxaline derivatives, including 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid. Research indicates that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways . The mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, suggesting a promising avenue for cancer therapy.

Case Study: Breast Cancer Cell Lines

In a study involving human breast cancer cell lines, treatment with derivatives of this compound resulted in significant growth inhibition and increased apoptosis markers . The study highlighted the potential for developing new therapeutic strategies using this compound.

Mechanistic Insights

Understanding the mechanism through which 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid exerts its effects is crucial for optimizing its application in therapies.

Enzyme Interaction Studies

Studies employing molecular docking simulations have revealed that this compound binds effectively to the active site of glycogen phosphorylase, stabilizing the enzyme in an inactive conformation . This interaction is critical for its inhibitory effects.

Gene Expression Modulation

The compound has been shown to influence gene expression related to apoptosis and cell cycle regulation. For instance, it enhances the expression of CASP8AP1 and FADD while reducing levels of BCL2L11, indicating a shift towards pro-apoptotic signaling pathways .

Conclusion and Future Directions

The applications of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid are promising, particularly in treating metabolic disorders and cancer. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for clinical use.

Future studies should focus on:

- Long-term efficacy : Evaluating the long-term effects of this compound in clinical settings.

- Combination therapies : Investigating potential synergies with other therapeutic agents.

- Safety profiles : Comprehensive toxicity studies to ensure safe application in humans.

By advancing our understanding of this compound's mechanisms and applications, we can pave the way for innovative treatments for diabetes and cancer.

Mechanism of Action

The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

*Inferred from structural simplification of the ethyl analog (C₁₆H₁₉N₃O₃ → C₁₄H₁₅N₃O₃).

†Calculated based on molecular formula.

Key Observations:

- Ethyl-Substituted Analog (CAS 1242874-77-6): The ethyl group at the quinoxaline-4 position increases molecular weight by ~16 Da compared to the target compound. This substitution may alter lipophilicity and steric interactions in biological targets .

- Chloro-Substituted Analog (CAS 939986-88-6) : Replacement of the 3-oxo group with a chloro atom and shifting the carboxylic acid to piperidine-4 reduces molecular symmetry. Chlorine’s electronegativity could enhance binding to hydrophobic pockets in enzymes .

- Quinoline-Based Analog (CAS 669754-82-9): The quinoline core (vs. quinoxaline) introduces a fused benzene-pyridine system.

Biological Activity

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 273.29 g/mol. Its structure features a piperidine ring substituted with a carboxylic acid group and a quinoxaline moiety, which is crucial for its pharmacological properties.

Biological Activities

-

Glycogen Phosphorylase Inhibition :

- 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid has been identified as an inhibitor of glycogen phosphorylase, an enzyme that plays a key role in glucose metabolism. Inhibition of this enzyme could have therapeutic implications for managing conditions like Type II diabetes by improving insulin sensitivity and regulating blood glucose levels .

- Antimicrobial Activity :

-

Anticancer Potential :

- Research indicates that quinoxaline derivatives possess anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid might also be effective in this regard .

Synthesis Methods

The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid can be achieved through several methods, which may yield varying degrees of efficiency and purity. Common synthetic routes include:

- Condensation Reactions : Utilizing piperidine derivatives and quinoxaline precursors.

- Cyclization Techniques : Involving the formation of the quinoxaline ring under acidic or basic conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid | C21H21N3O3 | Contains a benzyl substituent enhancing lipophilicity |

| 1-[4-(3-Fluorobenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid | C21H20FN3O3 | Fluorine substitution may affect biological activity |

| 1-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yloxy)acetic acid | C16H18N2O3 | Features an additional methylene group enhancing solubility |

Case Studies and Research Findings

Recent studies have explored the biological activity of quinoxaline derivatives extensively:

- Anticancer Studies : A study highlighted that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116 and MCF7), indicating their potential as anticancer agents .

- Glycogen Phosphorylase Inhibition : Another study reported that related compounds showed effective inhibition of glycogen phosphorylase with IC50 values significantly lower than those of existing treatments for diabetes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Utilize multi-step synthesis routes involving cyclization and coupling reactions. For example, quinoxaline derivatives are often synthesized via condensation of o-phenylenediamine with diketones, followed by functionalization of the piperidine-carboxylic acid moiety. Key steps include:

- Reaction Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling).

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : Focus on resonances for the quinoxaline ring (δ 7.5–8.5 ppm for aromatic protons) and the piperidine-carboxylic acid moiety (δ 2.5–3.5 ppm for piperidine protons, δ 170–175 ppm for carboxylic acid carbon).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for the 3-oxo group and carboxylic acid) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., B3LYP/6-31G* basis set).

- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy pathways for cyclization or functionalization .

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., antimicrobial assays) across studies?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorine or chlorine on the quinoxaline ring) and compare bioactivity trends.

- Standardized Assays : Control variables such as bacterial strain (e.g., E. coli vs. S. aureus), compound solubility (use DMSO stocks <1% v/v), and MIC measurement protocols .

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or protease modulator?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., EGFR kinase).

- Enzyme Assays : Perform kinetic studies (e.g., fluorescence-based assays) with varying substrate concentrations and IC50 determination.

- Validation : For related piperidine-carboxylic acid derivatives, crystallographic data confirmed interactions with ATP-binding pockets in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.